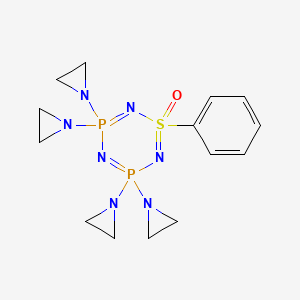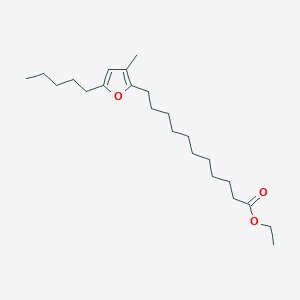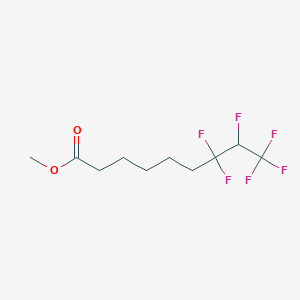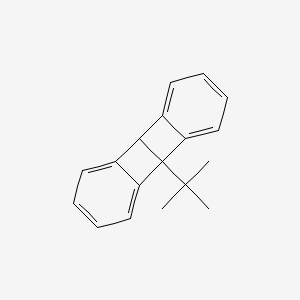
9-tert-Butyl-9,10-(dewar anthracene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-tert-Butyl-9,10-(dewar anthracene) is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the 9th position and a unique Dewar structure, which is a valence isomer of anthracene. The molecular formula of 9-tert-Butyl-9,10-(dewar anthracene) is C18H18, and it has a molecular weight of 234.3355 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-9,10-(dewar anthracene) typically involves the photoisomerization of 9-tert-butylanthracene. This process is carried out under specific conditions, such as the presence of a suitable solvent like decalin or hexane . The reaction is initiated by UV light, which induces the isomerization of 9-tert-butylanthracene to its Dewar form .
Industrial Production Methods
While detailed industrial production methods for 9-tert-Butyl-9,10-(dewar anthracene) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as solvent choice and light source, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
9-tert-Butyl-9,10-(dewar anthracene) undergoes various chemical reactions, including:
Isomerization: The compound can revert to its parent anthracene form under certain conditions.
Oxidation: It can react with oxygen to form endoperoxides.
Photochemical Reactions: The compound is known to undergo photochemical valence isomerization.
Common Reagents and Conditions
Solvents: Decalin, hexane, and other non-polar solvents are commonly used.
Light Source: UV light is essential for initiating photoisomerization reactions.
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Major Products
Anthracene: Reversion to the parent anthracene form.
Endoperoxides: Formed during oxidation reactions.
科学的研究の応用
9-tert-Butyl-9,10-(dewar anthracene) has several scientific research applications:
Photochemistry: It is used to study photochemical reactions and valence isomerization processes.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific optical properties.
Chemical Sensors: Its reactivity with oxygen can be exploited in designing chemical sensors for detecting oxygen levels.
作用機序
The mechanism of action of 9-tert-Butyl-9,10-(dewar anthracene) involves its ability to undergo photoisomerization and oxidation reactions. The compound absorbs UV light, leading to its isomerization to the Dewar form. This process involves the formation of strained four-membered rings . Additionally, the compound can react with oxygen to form endoperoxides, which further decompose under light exposure .
類似化合物との比較
Similar Compounds
9-tert-Butylanthracene: The parent compound from which 9-tert-Butyl-9,10-(dewar anthracene) is derived.
9,10-Dibutoxyanthracene: Another anthracene derivative known for its photochemical properties.
10-Cyano-9-tert-butyl-anthracene: A compound with similar photochemical behavior.
Uniqueness
9-tert-Butyl-9,10-(dewar anthracene) is unique due to its Dewar structure, which imparts distinct photochemical and oxidative properties. This makes it valuable for studying valence isomerization and developing materials with specific optical characteristics .
特性
CAS番号 |
76008-29-2 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1-tert-butyltetracyclo[6.6.0.02,7.09,14]tetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-17(2,3)18-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)18/h4-11,16H,1-3H3 |
InChIキー |
ISMYYTMVFOAZIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C12C(C3=CC=CC=C31)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


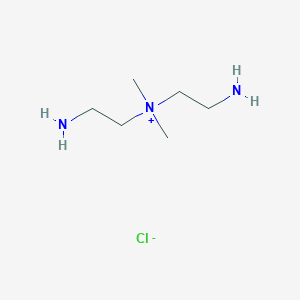
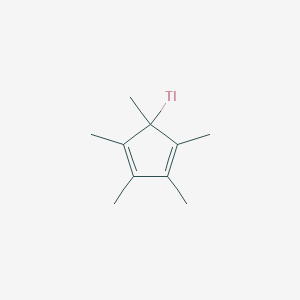
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
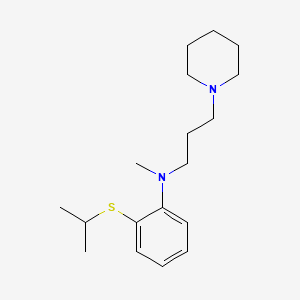
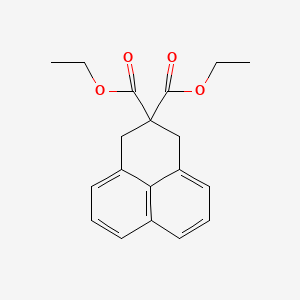
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
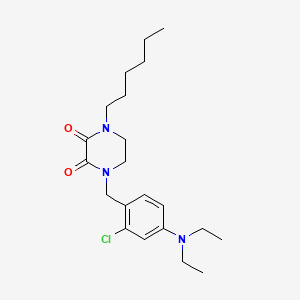
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
